
4-(tert-butyl)-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicine. The compound has been found to have several biochemical and physiological effects, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Oxidation Catalysts
The stability and solubility of 4-tert-butylbenzenesulfonamide derivatives have been investigated, revealing their remarkable stability under oxidative conditions. These compounds have been used as substituents in tetra peripherally substituted Fe(II) phthalocyanines, showcasing potential as oxidation catalysts. For example, when used in the oxidation of cyclohexene with H2O2, the main product was allylic ketone, 2-cyclohexen-1-one, indicating its efficiency in facilitating oxidation reactions (Işci et al., 2014).
Photodynamic Therapy
New zinc phthalocyanines substituted with benzenesulfonamide derivatives have been synthesized, characterized, and evaluated for their photophysical and photochemical properties. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates for use as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Sulfonamide-substituted compounds have been explored for their DNA binding, cleavage, and anticancer activities. For example, mixed-ligand copper(II)-sulfonamide complexes were studied for their ability to bind with calf thymus DNA and exhibit antiproliferative activity against human tumor cells. These complexes were found to induce cell death primarily through apoptosis, highlighting their potential as anticancer agents (González-Álvarez et al., 2013).
Alzheimer’s Disease Treatment
Compounds combining 4-amino-2,3-polymethylene-quinoline with p-tolylsulfonamide have shown potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, with selectivity toward BChE. These findings suggest potential for the development of drugs for Alzheimer's disease treatment, with some compounds demonstrating low activity against carboxylesterase to reduce the likelihood of drug-drug interactions (Makhaeva et al., 2020).
Enzyme Inhibition and Molecular Docking Studies
New Schiff bases derived from sulfamethoxazole and sulfisoxazole have been synthesized and characterized. Their enzyme inhibition effects were evaluated, and molecular docking studies provided insights into their interactions with enzymes, demonstrating their potential as enzyme inhibitors (Alyar et al., 2019).
Chemical Synthesis and Structural Analysis
The synthesis and structural characterization of novel compounds, including those with sulfonamide functionalities, have been reported. These studies highlight the diverse chemical properties and potential applications of sulfonamide derivatives in various fields of scientific research, from medicinal chemistry to materials science (Ceylan et al., 2015).
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-17(2,3)15-5-7-16(8-6-15)22(20,21)18-13-14-9-11-19(4)12-10-14/h5-8,14,18H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYQKKUCRLGYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B2875189.png)
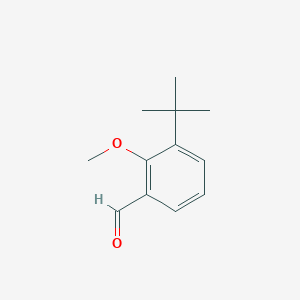


![(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2875195.png)
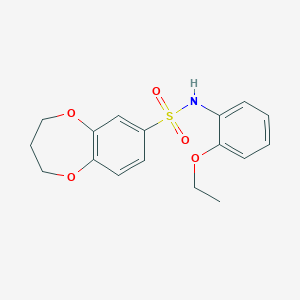
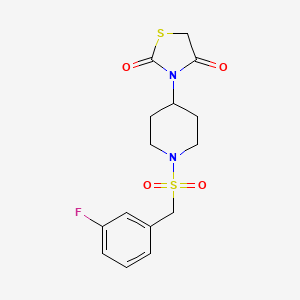
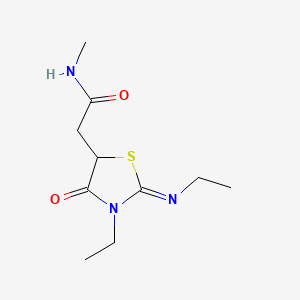
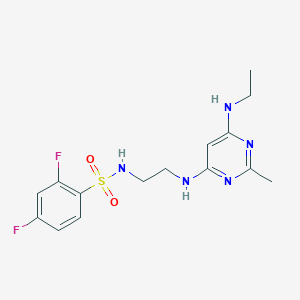
![4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2875206.png)
![5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B2875208.png)
![(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2875210.png)
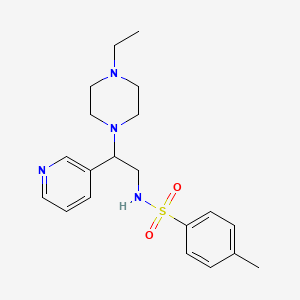
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2875212.png)
